molecular formula C17H20ClNO3 B15178473 (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) phenyl ketone hydrochloride CAS No. 83803-91-2

(4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) phenyl ketone hydrochloride

Katalognummer: B15178473
CAS-Nummer: 83803-91-2
Molekulargewicht: 321.8 g/mol
InChI-Schlüssel: DRIGWUADCHORFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) phenyl ketone hydrochloride is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, a hydroxyphenyl group, and a phenyl ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) phenyl ketone hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems to maintain optimal reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) phenyl ketone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products, depending on the substituents involved.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) phenyl ketone hydrochloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool for researchers.

Biology

In biology, this compound is studied for its potential biological activity. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with specific molecular targets may provide insights into new treatments for various diseases.

Industry

In industry, this compound is used in the production of various materials and chemicals. Its unique properties make it suitable for applications in fields such as polymer science, materials engineering, and chemical manufacturing.

Wirkmechanismus

The mechanism of action of (4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) phenyl ketone hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

  • 2-(2-(Dimethylamino)ethoxy)ethanol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

(4-(2-(Dimethylamino)ethoxy)-2-hydroxyphenyl) phenyl ketone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

83803-91-2

Molekularformel

C17H20ClNO3

Molekulargewicht

321.8 g/mol

IUPAC-Name

[4-[2-(dimethylamino)ethoxy]-2-hydroxyphenyl]-phenylmethanone;hydrochloride

InChI

InChI=1S/C17H19NO3.ClH/c1-18(2)10-11-21-14-8-9-15(16(19)12-14)17(20)13-6-4-3-5-7-13;/h3-9,12,19H,10-11H2,1-2H3;1H

InChI-Schlüssel

DRIGWUADCHORFV-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.